N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide
Description
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-13(17)14-6-7-16-10(2)9-11(15-16)12-5-4-8-18-12/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWGCTJRMCTHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide typically involves multi-step organic reactions. . The final step involves the attachment of the propionamide group under mild reaction conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and automated processes to ensure consistency and efficiency. The use of environmentally benign reagents and solvents is also a consideration in large-scale production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing the compound’s biological activity.
Scientific Research Applications
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Thiophene Derivatives
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its analogs (e.g., 7b) share the pyrazole-thiophene framework but differ in substituents and functional groups. These derivatives are synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur, highlighting the versatility of thiophene-pyrazole systems in organic synthesis . In contrast, the target compound lacks cyano or ester groups but incorporates a propionamide chain, which may improve membrane permeability compared to polar cyano substituents.
Thiophene-Ethylamine Derivatives
Pharmacopeial compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () demonstrate the use of thiophene-ethylamine motifs in complex amines.
Pyrazole-Acetamide Derivatives
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a) () replaces the thiophene ring with a phenyl group and substitutes the propionamide with a trimethylacetamide. The phenyl group increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. The trimethylacetamide may confer metabolic stability due to steric hindrance, whereas the target compound’s simpler propionamide might be more susceptible to enzymatic hydrolysis .
Hypothetical Physicochemical and Pharmacological Properties
Biological Activity
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, discusses the compound's biological activity, and presents relevant data.
Structural Overview
The compound is characterized by a complex structure that includes:
- Pyrazole ring : A five-membered ring known for its diverse biological activities.
- Thiophene moiety : A sulfur-containing ring that enhances the compound's reactivity and biological profile.
- Propionamide group : This functional group may contribute to the compound's pharmacological properties.
The molecular formula is with a molecular weight of 397.47 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole and thiophene have been shown to:
- Induce apoptosis in cancer cell lines.
- Inhibit proliferation in various tumor models, including hypopharyngeal carcinoma cells, with better efficacy than standard chemotherapeutics like bleomycin .
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds with similar scaffolds have demonstrated the ability to modulate pathways involved in inflammation, such as the inhibition of cyclooxygenase enzymes .
Antimicrobial Activity
Preliminary studies indicate that compounds featuring thiophene and pyrazole rings possess antimicrobial properties. These compounds may inhibit bacterial growth through mechanisms that involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound is likely mediated through interactions with specific biological targets:
- Enzymatic inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer progression or inflammatory responses.
- Receptor modulation : The compound may interact with various receptors, altering signaling pathways critical for cell survival and proliferation.
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide, and how are intermediates purified?
- Methodology : Synthesis typically involves multi-step reactions starting with pyrazole and thiophene intermediates. Key steps include:
Alkylation : Reacting pyrazole derivatives with chloroethylpropionamide under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
Coupling : Thiophene incorporation via nucleophilic substitution or cross-coupling reactions.
Purification : Chromatography (silica gel) or recrystallization (DMF/ethanol mixtures) to achieve >95% purity .
- Critical Parameters : Solvent choice (polar aprotic solvents like DMF), stoichiometric ratios of reagents, and reaction time (2–24 hours) significantly impact yield .
Q. How is the structural identity of this compound confirmed in academic research?
- Analytical Techniques :
- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in substitution patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Experimental Design :
- Variables : Temperature (reflux vs. RT), catalyst (e.g., Pd for cross-coupling), and solvent polarity .
- DOE Approach : Use a factorial design to test interactions between variables. For example, reflux in acetonitrile increases thiophene coupling efficiency by 30% compared to DMF .
- Contradiction Analysis : Conflicting reports on thiophene reactivity (e.g., vs. 12) may arise from steric hindrance from the 5-methyl group; computational modeling (DFT) can predict optimal steric environments .
Q. What computational strategies are used to predict the biological activity of this compound?
- Methods :
Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging pyrazole-thiophene π-π interactions .
PASS Program : Predict antimicrobial/anticancer activity based on structural analogs (e.g., furan-isoxazole derivatives show IC₅₀ ~10 µM in MCF-7 cells) .
- Limitations : False positives may occur due to the compound’s conformational flexibility; MD simulations (>100 ns) refine binding stability .
Q. How do structural modifications (e.g., cyclopropyl substitution) alter bioactivity?
- Case Study : Replacing the 5-methyl group with cyclopropyl () enhances metabolic stability but reduces solubility (logP increases by 1.2).
- SAR Analysis :
- Anticancer Activity : Cyclopropyl derivatives show improved IC₅₀ (2.5 µM vs. 8 µM for methyl) in HT-29 cells due to enhanced hydrophobic interactions .
- Synthetic Challenges : Cyclopropyl introduction requires low-temperature (−20°C) lithiation to prevent ring-opening .
Methodological Challenges
Q. How are contradictions in spectral data (e.g., NMR splitting patterns) resolved?
- Approach :
Variable Temperature NMR : Determine dynamic effects (e.g., rotamers of the propionamide side chain) .
2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions (thiophene vs. pyrazole protons) .
- Example : A reported doublet at δ 7.2 ppm () was re-assigned to thiophene C4-H after HSQC analysis, resolving a prior misattribution to pyrazole .
Q. What strategies mitigate decomposition during long-term storage?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
